Bis(2-methylindenyl)zirconiumdichloride

Metallocene catalysis Ethylene polymerization Propylene polymerization

Traditional Ziegler-Natta catalysts give LLDPE heterogeneous branching that compromises film toughness. This unbridged racemic metallocene, activated by MAO, delivers uniform short-chain branching for precisely tuned polyolefins. • Produces LLDPE with sharper melting endotherms vs. ZN catalysts; achieves target density at lower α-olefin content. • 2-Methyl substituent suppresses chain transfer to propylene, yielding higher-MW isotactic PP for durable molded goods. • Highest ethylene polymerization activity in the bis(2-alkylindenyl)ZrCl2 series; benchmark for structure-activity studies.

Molecular Formula C20H18Cl2Zr
Molecular Weight 420.5 g/mol
Cat. No. B13783010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-methylindenyl)zirconiumdichloride
Molecular FormulaC20H18Cl2Zr
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC[C]1[CH][C]2C=CC=C[C]2[CH]1.C[C]1[CH][C]2C=CC=C[C]2[CH]1.Cl[Zr]Cl
InChIInChI=1S/2C10H9.2ClH.Zr/c2*1-8-6-9-4-2-3-5-10(9)7-8;;;/h2*2-7H,1H3;2*1H;/q;;;;+2/p-2
InChIKeyUMGXSDYCWBYUML-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-methylindenyl)zirconiumdichloride: A High-Activity Metallocene Catalyst for Tailored Polyolefin Synthesis


Bis(2-methylindenyl)zirconiumdichloride (C₂₀H₁₈Cl₂Zr; CAS 165688-64-2) is an unbridged, racemic metallocene catalyst that, upon activation with methylaluminoxane (MAO), is widely employed for the homopolymerization and copolymerization of α-olefins such as ethylene, propylene, and 1-hexene [1]. The 2-methyl substituent on the indenyl ligands is critical for enhancing catalytic activity and comonomer incorporation relative to the unsubstituted bis(indenyl) analog, while also offering a distinct performance profile compared to bridged ansa-metallocenes [2].

1
Homogeneous olefin polymerization – supports ethylene, propylene, and higher α-olefin homopolymerization and copolymerization workflows with MAO activation.
2
Comonomer incorporation control – unbridged 2-methyl-indenyl ligand profile enables tunable short-chain branching distribution in LLDPE without bridged architecture.
3
Polymer morphology and mechanical property studies – reported sharper melting endotherms and distinct tensile profiles vs. Ziegler–Natta-derived materials support structure-property relationship research.

Why Bis(2-methylindenyl)zirconiumdichloride Cannot Be Simply Replaced by Other Metallocenes or Ziegler–Natta Catalysts


Direct substitution with unbridged bis(indenyl)zirconium dichloride, bridged rac-ethylenebis(indenyl)zirconium dichloride, or conventional Ziegler–Natta catalysts leads to substantially different polymer microstructures and mechanical properties [1][2]. The specific steric and electronic profile of the 2-methyl substituent uniquely balances chain propagation and transfer rates, dictating comonomer incorporation selectivity, polymer crystallinity distribution, and resulting tensile behavior. For instance, LLDPE produced with this catalyst exhibits sharper melting endotherms and requires less α-olefin to achieve a target density compared to Ziegler–Natta-derived materials, while its activity and molecular weight output differ markedly from other 2-alkyl-substituted indenyl complexes [3].

Ligand Analog Unsubstituted bis(indenyl)ZrCl₂ may exhibit lower comonomer incorporation and different chain-transfer kinetics, shifting polymer composition and molecular weight.
Bridged Catalyst ansa-Zirconocene catalysts (e.g., rac-EBIZrCl₂) impose a different stereorigidity that alters tacticity control and comonomer distribution, limiting direct substitution.
Catalyst Platform Conventional Ziegler–Natta systems produce broader crystallinity distributions and may require higher comonomer loading for equivalent density targets.

Quantitative Evidence for Selecting Bis(2-methylindenyl)zirconiumdichloride: A Comparative Data Guide


Superior Catalytic Activity in Ethylene and Propylene Polymerization vs. Other 2-Alkyl-Substituted Analogs

In a direct head-to-head study of bis(2-alkylindenyl)zirconium dichloride complexes, the 2-methyl derivative (R=Me) exhibited the highest catalytic activity for both ethylene and propylene polymerization among a series of six alkyl substituents [1]. The activity ranking for ethylene polymerization was Me > Cy > i-Pr > Bzl > n-Bu, and for propylene polymerization was Me > n-Bu > i-Pr > Cy > Bzl.

Catalytic Activity Rank
Head-to-head
Me > Cy > i-Pr > Bzl > n-Bu
Highest activity among 2-alkyl-indenyl analogs tested
Homogeneous ethylene/propylene polymerization with MAO
Metallocene catalysis Ethylene polymerization Propylene polymerization

Enhanced 1-Hexene Comonomer Incorporation vs. Unsubstituted Bis(indenyl)zirconium Dichloride

Unbridged bis(2-methylindenyl)zirconiumdichloride demonstrates significantly higher selectivity for 1-hexene incorporation during ethylene/1-hexene copolymerization compared to the parent bis(indenyl)zirconium dichloride [1]. While the 2-phenyl substituent shows the highest incorporation, the 2-methyl analog provides a valuable intermediate level of comonomer enchainment that is useful for tuning polymer properties.

1-Hexene Incorporation
Class-level
Much higher vs. bis(indenyl)ZrCl₂
Supports short-chain branching distribution tuning
Ethylene/1-hexene copolymerization; qualitative ranking
Copolymerization Comonomer incorporation Linear low-density polyethylene

Sharper Melting Endotherms and Distinct Polymer Morphology vs. Ziegler–Natta Catalysts

LLDPE produced with (2-MeInd)₂ZrCl₂/MAO maintains sharper melting peaks as copolymer density decreases, in contrast to LLDPE made with a conventional Mg(OEt)₂/DIBP/TiCl₄ Ziegler–Natta catalyst, which exhibits broadened and lower-temperature melting peaks [1]. Additionally, Ziegler–Natta-derived LLDPE required a higher weight fraction of α-olefin to achieve the same density as the metallocene-produced material.

Melting Peak Sharpness
Head-to-head
Sharper endotherms at lower density vs. Z-N
Indicates more uniform crystallite size distribution
DSC analysis; LLDPE from ethylene/α-olefin copolymerization
Polymer morphology Thermal properties Crystallinity

Mechanical Property Differentiation: Lower Elastic Modulus and Higher Elongation in Poly(ethylene-co-1-hexene)

In a direct comparative study, poly(ethylene-co-1-hexene) synthesized with (2-MeInd)₂ZrCl₂ exhibited a lower elastic modulus and higher elongation at break compared to LLDPEs produced with a Ziegler–Natta catalyst or other α-olefin copolymers made with the same metallocene [1]. Ziegler–Natta-derived LLDPE also showed lower tensile strength compared to poly(ethylene-co-1-dodecene) and poly(ethylene-co-1-octadecene) from the metallocene.

Mechanical Properties
Head-to-head
Lower modulus, higher elongation vs. Z-N LLDPE
Supports flexible, high-elongation material research
Tensile testing of poly(ethylene-co-1-hexene)
Mechanical properties Tensile testing LLDPE

Increased Polypropylene Molecular Weight via Suppressed Chain Transfer vs. Unsubstituted Metallocenes

The 2-methyl substitution on the indenyl ligand retards the rate of chain transfer to propylene monomer relative to unsubstituted analogs [1]. This suppression of chain termination events leads to higher molecular weight polypropylenes, a critical parameter for mechanical strength and melt processing characteristics.

Chain Transfer Suppression
Class-level
Reduced rate vs. unsubstituted analogs
Yields higher molecular weight polypropylene
Propylene homopolymerization with MAO
Chain transfer Molecular weight Polypropylene

High-Value Application Scenarios for Bis(2-methylindenyl)zirconiumdichloride Based on Quantified Differentiation


Synthesis of High-Activity, Uniform-Composition LLDPE for Flexible Packaging Films

This catalyst is ideally suited for producing linear low-density polyethylene (LLDPE) with a uniform short-chain branching distribution and sharper melting endotherms, as demonstrated by direct comparison with Ziegler–Natta catalysts [1]. The resulting polymers exhibit a lower elastic modulus and higher elongation, making them optimal for flexible film applications where toughness and sealability are critical.

Production of High-Molecular-Weight Isotactic Polypropylene with Controlled Stereoregularity

The 2-methyl substituent suppresses chain transfer to propylene monomer, yielding higher molecular weight isotactic polypropylene compared to unsubstituted analogs [2]. This catalyst is therefore the preferred choice for applications requiring enhanced mechanical strength and thermal resistance, such as automotive components and durable molded goods.

Copolymerization of Ethylene with Higher α-Olefins to Engineer Polymer Density and Crystallinity

With its superior activity for ethylene polymerization among 2-alkyl-substituted analogs [3] and its ability to efficiently incorporate comonomers like 1-hexene [4], this catalyst enables precise tuning of LLDPE density and crystallinity. This makes it a valuable tool for developing tailored polyolefin materials with specific balance of stiffness, clarity, and processability.

Fundamental Research on Substituent Effects in Metallocene Catalysis

As the highest-activity member of the bis(2-alkylindenyl)zirconium dichloride series [3], this compound serves as a benchmark for studying the interplay between ligand sterics, electronics, and catalytic performance. It is a key reference material for academic and industrial laboratories investigating structure-activity relationships in homogeneous olefin polymerization catalysis.

Application
Selection Property
Validation Focus
Uniform-composition LLDPE for flexible films
Comonomer incorporation uniformity
DSC melting endotherm sharpness and tensile elongation profile
High-molecular-weight isotactic polypropylene
Chain-transfer suppression
Molecular weight distribution and mechanical strength
Tailored LLDPE density and crystallinity tuning
α-Olefin copolymerization activity
Density vs. comonomer incorporation relationship
Metallocene structure-activity relationship studies
Ligand substituent effect benchmark
Activity ranking within 2-alkyl-indenyl zirconocene series

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11 linked technical documents
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